3-(4-1,2,3-噻二唑基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

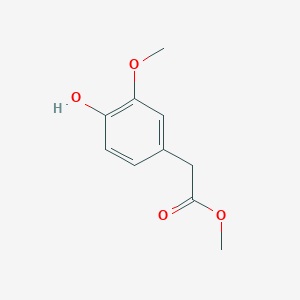

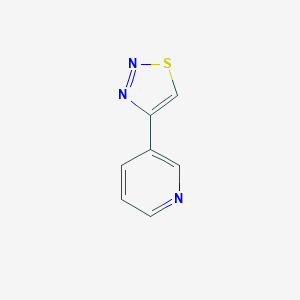

3-(4-1,2,3-Thiadiazolyl)pyridine is a compound that belongs to a class of heterocyclic compounds containing both thiadiazole and pyridine moieties. These compounds are of interest due to their potential applications in various fields, including electrochromics, optoelectronics, and as ligands in coordination chemistry. The thiadiazole nucleus is known for its biological properties, such as antimicrobial and anticancer activities, while the pyridine unit is recognized for enhancing biological or physiological activities when incorporated into active compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines was achieved by condensation of pyridine derivatives with aromatic acid in the presence of phosphorus oxychloride . Another example is the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which were oxidized and cyclized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques, including X-ray diffraction, which determined the crystal structure of related compounds such as 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine . The positions of atoms, bond lengths, bond angles, and dihedral angles were determined, providing insight into the molecular geometry and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to undergo protonation, as observed in the study of imine in neutral and protonated form with camforosulphonic acid. The protonation occurred on nitrogen in the pyridine structure, which was confirmed by theoretical and experimental studies . Additionally, the electrochemical properties of these compounds have been studied, revealing high ionization potentials and good affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles fused with aromatic and heteroaromatic rings containing long alkyl chains exhibit liquid crystalline properties . The electrochromic properties of PT-based donor-acceptor-type systems have been investigated, demonstrating favorable redox activity, stability, and fast switching times, which are desirable for electrochromic applications .

科学研究应用

合成和结构洞见

由于其独特的电化学性质和结构多样性,[1,2,5]硒代二氮杂杂环[3,4-c][1,2,5]噻二唑的杂环系统展现出显著的化学兴趣。这个系统与更广泛的噻二唑基吡啶家族相关,为开发具有潜在应用于材料科学和催化的新化合物奠定了基础。合成这类化合物通常利用吡啶作为关键反应物,表明3-(4-1,2,3-噻二唑基)吡啶衍生物具有生成具有独特电子和磁性能的材料的潜力 (Bagryanskaya et al., 2007)。

电致变色材料

噻二唑[3,4-c]吡啶,作为苯并噻二唑的一个重要类似物,在电致变色材料中被探索为一种新型电子受体。将噻二唑[3,4-c]吡啶纳入给受体型共轭聚合物中,可以得到具有有利的氧化还原活性、稳定性和快速切换时间的材料,突显了其在开发先进电致变色器件中的应用 (Ming et al., 2015)。

抗癌和抗菌剂

合成新型的3-(4-吡啶基)-6-芳基-1,2,4-三唑[3,4-b]-1,3,4-噻二唑已揭示了含噻二唑核的化合物在药物化学中的潜力。这些化合物表现出一系列生物活性,包括抗菌和抗癌性能,展示了3-(4-1,2,3-噻二唑基)吡啶衍生物在制药研究中的相关性 (Mobinikhaledi et al., 2011)。

电子和光子材料

基于硫代噻二唑[3,4-c]吡啶的给受体给聚合物已被研究用于绿色和近红外电致变色器件的潜力。这些材料源自噻二唑[3,4-c]吡啶,展现出在电子和光子器件应用中具有有前途的特性,强调了3-(4-1,2,3-噻二唑基)吡啶在开发具有定制光学性能的新材料中的实用性 (Ming et al., 2015)。

安全和危害

属性

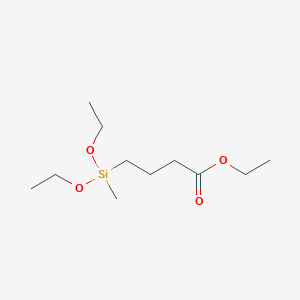

IUPAC Name |

4-pyridin-3-ylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHPXARMPURMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

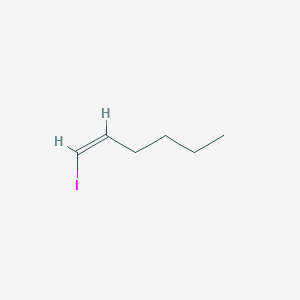

Canonical SMILES |

C1=CC(=CN=C1)C2=CSN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512481 |

Source

|

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-1,2,3-Thiadiazolyl)pyridine | |

CAS RN |

18212-27-6 |

Source

|

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。